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molecular formula C13H12O4S B8768546 4'-Methoxy[1,1'-biphenyl]-4-sulfonic acid CAS No. 256439-82-4

4'-Methoxy[1,1'-biphenyl]-4-sulfonic acid

Cat. No. B8768546
M. Wt: 264.30 g/mol
InChI Key: KCXODDRZCSEVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08415480B2

Procedure details

A mixture of 4-methoxyphenylboronic acid (35 g, 0.23 mol), sodium-4-bromobenzene-sulfonate (50 g, 0.19 mol) and Na2CO3 (200 g) were taken in toluene (1000 ml) and water (500 ml). To this was added Pd(PPh3)4 (11 g, 0.011 mol) and the reaction mixture was refluxed for 12 h under N2 atmosphere. The reaction mixture was cooled, filtered off the solid residue, washed with toluene and acidified with 6N HCl. The solid precipitate was filtered and dried to give 4′-methoxy[1,1′-biphenyl]-4-sulfonic acid (45 g, 88%).
Quantity
35 g
Type
reactant
Reaction Step One
Name
sodium 4-bromobenzene-sulfonate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
11 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.[Na].Br[C:14]1[CH:19]=[CH:18][C:17]([S:20]([O-:23])(=[O:22])=[O:21])=[CH:16][CH:15]=1.C([O-])([O-])=O.[Na+].[Na+]>C1(C)C=CC=CC=1.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:14]2[CH:19]=[CH:18][C:17]([S:20]([OH:23])(=[O:22])=[O:21])=[CH:16][CH:15]=2)=[CH:5][CH:4]=1 |f:1.2,3.4.5,^1:11,41,43,62,81|

Inputs

Step One
Name
Quantity
35 g
Type
reactant
Smiles
COC1=CC=C(C=C1)B(O)O
Name
sodium 4-bromobenzene-sulfonate
Quantity
50 g
Type
reactant
Smiles
[Na].BrC1=CC=C(C=C1)S(=O)(=O)[O-]
Name
Quantity
200 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]
Step Two
Name
Quantity
1000 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
11 g
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was refluxed for 12 h under N2 atmosphere
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled
FILTRATION
Type
FILTRATION
Details
filtered off the solid residue
WASH
Type
WASH
Details
washed with toluene
FILTRATION
Type
FILTRATION
Details
The solid precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1=CC=C(C=C1)S(=O)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 45 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 89.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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